4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyridine derivative with a diazabicyclo compound under controlled conditions. The reaction often requires the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3,8-diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of the KRAS G12D mutant oncoprotein. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-pyrido[4,3-d]pyrimidine: Another compound with a similar bicyclic structure, also studied for its inhibitory effects on KRAS G12D.
4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluoro tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-6-(trifluoromethyl)quinazolin-7-yl)-2-amino-7-fluorobenzo[b]thiophene-3-carbonitrile: Known for its applications in medicinal chemistry.
Uniqueness
4-{3,8-Diazabicyclo[3.2.1]octan-8-yl}pyridine-3-carbonitrile is unique due to its specific bicyclic structure and its potential as a KRAS G12D inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
2271950-69-5 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-(3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4/c13-5-9-6-14-4-3-12(9)16-10-1-2-11(16)8-15-7-10/h3-4,6,10-11,15H,1-2,7-8H2 |
InChI Key |
YWJVYFBLVOJSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1N2C3=C(C=NC=C3)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.